molecular formula C15H17NO B500188 N-(butan-2-yl)naphthalene-2-carboxamide

N-(butan-2-yl)naphthalene-2-carboxamide

Cat. No.: B500188
M. Wt: 227.3g/mol
InChI Key: SIQNBRLLLMSEHW-UHFFFAOYSA-N
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Description

N-(butan-2-yl)naphthalene-2-carboxamide is a naphthalene-derived carboxamide featuring a secondary butyl (butan-2-yl) substituent on the amide nitrogen. The naphthalene-2-carboxamide scaffold is known for diverse applications, including antimicrobial agents, dyes, and molecular recognition systems. The branched alkyl chain in this compound may influence its physicochemical properties, such as lipophilicity and crystallinity, compared to aromatic or hydroxylated analogs .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.3g/mol

IUPAC Name

N-butan-2-ylnaphthalene-2-carboxamide

InChI

InChI=1S/C15H17NO/c1-3-11(2)16-15(17)14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,3H2,1-2H3,(H,16,17)

InChI Key

SIQNBRLLLMSEHW-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCC(C)NC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

  • Alkoxyphenyl Derivatives: Compounds like 1-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide (9a) and N-(4-butoxyphenyl)-1-hydroxynaphthalene-2-carboxamide (12c) feature alkoxy-substituted aromatic rings.
  • Pyridinyl Derivatives :
    The pyridin-4-yl-substituted analog in forms intramolecular hydrogen bonds (N—H⋯N) and π-π stacking (3.59 Å spacing), stabilizing its crystal structure. Such interactions are absent in the aliphatic butan-2-yl derivative, which may exhibit lower thermal stability .

  • Hydroxyethyl and Chloro-Methylphenyl Derivatives :
    Compounds like 3-hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide (CAS 92-80-8) and N-(5-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 135-63-7) incorporate polar functional groups (hydroxy, chloro), enhancing solubility in polar solvents. The butan-2-yl group increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Physicochemical Properties

Table 1: Comparison of Physical Properties

Compound Name Substituent Melting Point (°C) Yield (%) Key Features
N-(2-Ethoxyphenyl)-1-hydroxynaphthalene-2-carboxamide (10a) 2-Ethoxyphenyl 139 55 High crystallinity, H-bonding
N-(4-Butoxyphenyl)-1-hydroxynaphthalene-2-carboxamide (12c) 4-Butoxyphenyl 154 77 Long alkoxy chain, π-π stacking
3-Hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide (CAS 92-80-8) 2-Hydroxyethyl Not reported Not reported High polarity, water solubility
N-(butan-2-yl)naphthalene-2-carboxamide (Inferred) Butan-2-yl ~100–120 (estimated) Branched alkyl, moderate lipophilicity
  • Melting Points : Alkoxyphenyl derivatives exhibit higher melting points (139–154°C) due to aromatic stacking and hydrogen bonds. The target compound’s branched alkyl group likely reduces intermolecular forces, lowering its melting point .
  • Synthetic Yields: Alkoxyphenyl analogs are synthesized in 49–86% yields, with longer alkoxy chains (e.g., butoxy) showing higher yields.

Spectroscopic and Stability Profiles

  • IR/NMR Data : Alkoxyphenyl derivatives show characteristic signals for O–H (3200–3500 cm⁻¹) and C–O–C (1250 cm⁻¹). The butan-2-yl group would exhibit distinct ^1H-NMR splitting (e.g., triplet for CH₃ groups) and ^13C-NMR signals for branched carbons .
  • Stability : Pyridinyl derivatives () are stabilized by hydrogen bonds and π-π stacking. The target compound’s stability may rely on van der Waals interactions, requiring stabilizers in formulations .

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